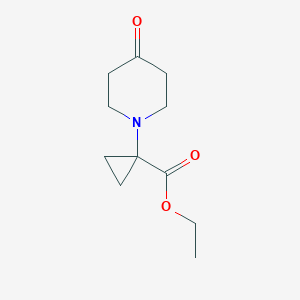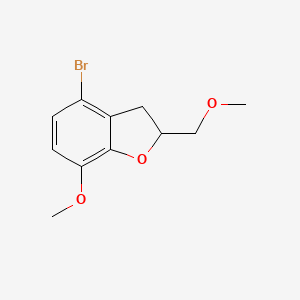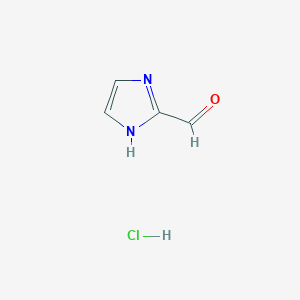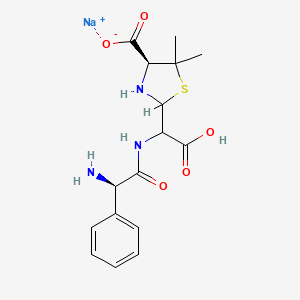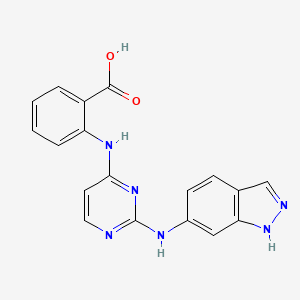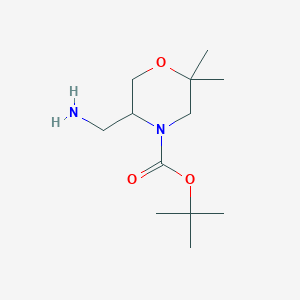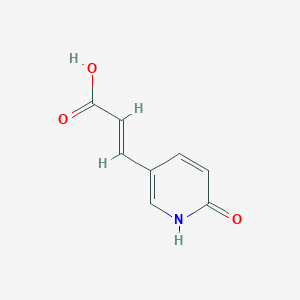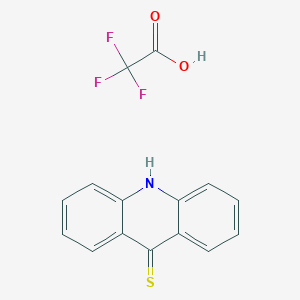![molecular formula C10H15N3O B12937025 1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-39-1](/img/structure/B12937025.png)
1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a heterocyclic compound that features both piperidine and imidazole rings
準備方法
The synthesis of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an imidazole derivative under controlled conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method is advantageous due to its high yield, shorter reaction times, and environmentally friendly approach.
化学反応の分析
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring can be substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and conditions like microwave irradiation . Major products formed from these reactions include various substituted piperidine and imidazole derivatives.
科学的研究の応用
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism by which 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The imidazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also contains a piperidine ring but differs in the presence of a phenyl group instead of an imidazole ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar to the previous compound, it contains a phenyl group and a piperidine ring but lacks the imidazole ring.
The uniqueness of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and applications.
Conclusion
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound of significant interest due to its unique structure and wide range of applications
特性
CAS番号 |
88723-39-1 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H15N3O/c1-8(14)9-7-11-10(12-9)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
InChIキー |
JGXJOSNQZTZVRA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


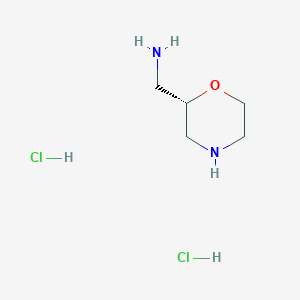
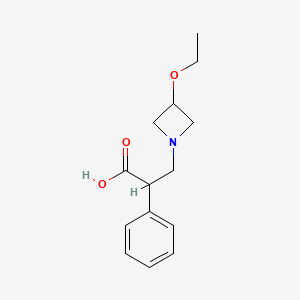
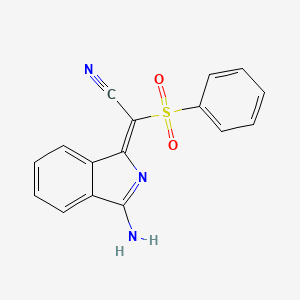
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
